molecular formula C12H17NO2 B028319 Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI) CAS No. 104822-33-5

Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)

Cat. No. B028319
CAS RN: 104822-33-5
M. Wt: 207.27 g/mol
InChI Key: FJIYQJVKUKTTLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI), commonly known as oxazolidinone, is a heterocyclic organic compound with a spirocyclic structure. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of oxazolidinone involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex and inhibits the elongation step of protein synthesis, thereby inhibiting bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that oxazolidinone has a low toxicity profile and does not exhibit significant adverse effects on human health. However, it has been found to affect mitochondrial function and inhibit the production of adenosine triphosphate (ATP), which is essential for cellular energy metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of using oxazolidinone in laboratory experiments is its high potency and broad-spectrum antibacterial activity. However, its use is limited by its high cost and potential for the development of bacterial resistance.

Future Directions

There are several potential future directions for the research and development of oxazolidinone. These include the investigation of its potential applications in the treatment of viral infections and the development of new derivatives with improved pharmacological properties. Additionally, the development of new synthesis methods and the optimization of existing methods could lead to the production of oxazolidinone in a more cost-effective and environmentally friendly manner.
In conclusion, oxazolidinone is a highly promising compound with a wide range of potential applications in various fields. Its unique chemical properties and mechanism of action make it an attractive target for further research and development.

Synthesis Methods

The synthesis of oxazolidinone involves the reaction of an aldehyde with an amine in the presence of a catalyst. The reaction product is then subjected to cyclization to form the spirocyclic structure. This synthesis method has been widely used in the laboratory to produce oxazolidinone in large quantities.

Scientific Research Applications

Oxazolidinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been investigated for its antitumor properties and has shown promising results in preclinical studies.

properties

CAS RN

104822-33-5

Product Name

Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

spiro[1,3-oxazolidine-5,2'-adamantane]-2-one

InChI

InChI=1S/C12H17NO2/c14-11-13-6-12(15-11)9-2-7-1-8(4-9)5-10(12)3-7/h7-10H,1-6H2,(H,13,14)

InChI Key

FJIYQJVKUKTTLF-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)C34CNC(=O)O4

Canonical SMILES

C1C2CC3CC1CC(C2)C34CNC(=O)O4

synonyms

Spiro[oxazolidine-5,2-tricyclo[3.3.1.13,7]decan]-2-one (9CI)

Origin of Product

United States

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